[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol

Positional isomerism CCR5 antagonist PI3K inhibitor

[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol (CAS 1341920-72-6, MFCD20352473) is a substituted piperidine building block bearing a cyclopropanesulfonyl group at the piperidine N1 position and a hydroxymethyl group at the C3 position, with molecular formula C₉H₁₇NO₃S and molecular weight 219.30 g/mol. The compound belongs to the sulfonylpiperidine class, widely employed as synthetic intermediates in medicinal chemistry programs targeting kinases, GPCRs, and metabolic enzymes.

Molecular Formula C9H17NO3S
Molecular Weight 219.30 g/mol
Cat. No. B7896208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol
Molecular FormulaC9H17NO3S
Molecular Weight219.30 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2CC2)CO
InChIInChI=1S/C9H17NO3S/c11-7-8-2-1-5-10(6-8)14(12,13)9-3-4-9/h8-9,11H,1-7H2
InChIKeyZWKFCAOLWRUTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol – CAS 1341920-72-6 Procurement & Selection Guide for Medicinal Chemistry Building Blocks


[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol (CAS 1341920-72-6, MFCD20352473) is a substituted piperidine building block bearing a cyclopropanesulfonyl group at the piperidine N1 position and a hydroxymethyl group at the C3 position, with molecular formula C₉H₁₇NO₃S and molecular weight 219.30 g/mol . The compound belongs to the sulfonylpiperidine class, widely employed as synthetic intermediates in medicinal chemistry programs targeting kinases, GPCRs, and metabolic enzymes [1]. The cyclopropanesulfonyl moiety confers distinct steric and electronic properties compared to linear alkyl or aryl sulfonyl analogs, while the C3-hydroxymethyl group provides a derivatizable handle that differentiates it from the more common C4-substituted positional isomer [2].

Why [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol Cannot Be Interchanged with Positional Isomers or Alternative Sulfonyl Analogs


Substituting [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol with its 4-yl positional isomer or with other sulfonyl analogs (e.g., methylsulfonyl, ethanesulfonyl) introduces measurable differences in exit vector geometry, lipophilicity, metabolic stability, and target engagement profiles that propagate into downstream biological outcomes. The C3-hydroxymethyl substitution pattern positions the derivatizable handle at a distinct spatial orientation relative to the piperidine ring plane compared to the C4 isomer, affecting the trajectories of elaborated ligands in receptor binding pockets [1]. Furthermore, the cyclopropanesulfonyl group imparts greater metabolic resistance to oxidative N-dealkylation compared to methylsulfonyl or ethanesulfonyl groups, a class-level property of cyclopropane-containing sulfonamides [2]. These differences are not cosmetic; they directly influence whether an elaborated final compound achieves target potency, selectivity, and pharmacokinetic suitability [3].

Quantitative Differentiation Evidence for [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol vs. Closest Analogs


Positional Isomer Differentiation: 3-yl vs. 4-yl Hydroxymethyl in Patent-Cited Therapeutic Applications

The 4-yl positional isomer, (1-cyclopropanesulfonyl-piperidin-4-yl)-methanol (CAS 1036738-95-0), is explicitly claimed as a key intermediate in the synthesis of CCR5 receptor antagonists for HIV therapy, as disclosed in Merck's WO2008079284A1 patent [1]. In contrast, the 3-yl isomer (CAS 1341920-72-6) does not appear in CCR5 patent filings but is structurally aligned with the 3-substituted sulfonylpiperidine scaffold claimed in US8367698 for long-chain fatty acyl elongase (LCE) inhibition, targeting cardiovascular and metabolic diseases [2]. This divergence in patent-cited therapeutic indications reflects the distinct exit vector geometry of the hydroxymethyl group: the C3 position orients substituents into a different region of target binding pockets compared to the C4 position, a structural feature that cannot be replicated by simple analog interchange [3].

Positional isomerism CCR5 antagonist PI3K inhibitor Exit vector geometry

Cyclopropanesulfonyl vs. Methylsulfonyl: Impact on Lipophilicity and Antiproliferative Activity in Kinase Inhibitor SAR

In a systematic structure–activity relationship (SAR) study of pyrazolo[3,4-d]pyrimidine-based mTOR inhibitors, incorporation of a cyclopropylsulfonyl group (compound 3aa) at the piperidine NH position yielded compounds with reduced lipophilicity compared to tert-butoxycarbonyl analogs, and demonstrated moderate antiproliferative activity against glioblastoma cell lines [1]. While the study did not directly test [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol itself, the cyclopropylsulfonyl-piperidine motif consistently produced less lipophilic compounds than matched analogs bearing larger alkyl or aryl sulfonyl groups, as evidenced by the trend across compounds 3aa (cyclopropylsulfonyl) vs. 3ab (N,N-dimethylsulfonamide) [1]. By class-level inference, the cyclopropanesulfonyl group in the target compound is expected to confer lower clogP and enhanced aqueous solubility relative to methylsulfonyl (CAS 349403-27-6) or ethanesulfonyl analogs, a property beneficial for optimizing ligand efficiency and reducing promiscuous binding [2].

Cyclopropane effect Lipophilicity mTOR Antiproliferative activity

Piperidin-3-yl Methanol Scaffold in PI3K Inhibitor Programs: Potency Benchmark Against Alternative Cores

The piperidin-3-yl methanol sulfonamide scaffold, of which [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol is the cyclopropanesulfonyl variant, has been employed in potent phosphoinositide 3-kinase (PI3K) inhibitor programs. A closely related elaborated derivative incorporating the piperidin-3-yl methanol core—(1-((3-(8-amino-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-3-yl)-4-(methyl-d3)phenyl)sulfonyl)piperidin-3-yl)methanol—achieved IC₅₀ <100 nM against PI3K-γ and IC₅₀ <500 nM against PI3K-δ in radiometric kinase assays, as documented in BindingDB (BDBM421290, from patent US10479795) [1]. This potency benchmark establishes that elaborated compounds built from the piperidin-3-yl methanol sulfonamide core can achieve sub-100 nM target engagement. In contrast, the corresponding piperidin-4-yl methanol scaffold has been primarily directed toward CCR5 antagonism rather than PI3K inhibition, indicating that the C3 vs. C4 hydroxymethyl position influences target class selectivity at the scaffold level [2].

PI3K inhibition Kinase inhibitor Scaffold hopping BindingDB

Hydroxymethyl vs. Hydroxyl at C3: Differential Synthetic Utility and Derivatization Capacity

Comparison of [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol (CAS 1341920-72-6) with the structurally proximal 1-cyclopropanesulfonylpiperidin-3-ol (CAS 1344220-25-2) reveals a critical functional group distinction: the target compound bears a primary alcohol (hydroxymethyl) substituent, while the comparator bears a secondary alcohol directly attached to the piperidine ring . The primary alcohol in the target compound can undergo oxidation to the corresponding aldehyde or carboxylic acid, Mitsunobu reactions, mesylation/tosylation for nucleophilic displacement, and etherification under milder conditions than the sterically hindered secondary alcohol of the comparator . This expanded reaction scope is evidenced by the diversity of elaborated compounds cataloged in the chemical literature that incorporate the [1-(Cyclopropanesulfonyl)piperidin-3-yl]methoxy or [1-(Cyclopropanesulfonyl)piperidin-3-yl]methylamino substructures, including pyrimidine, pyrazine, and pyridine conjugates (CAS 2034438-66-7, 2034561-14-1, 2034576-75-3, and others) [1].

Synthetic handle Hydroxymethyl Derivatization Building block

Optimal Procurement and Application Scenarios for [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Targeting PI3K Family Members

When developing ATP-competitive inhibitors of PI3K-γ or PI3K-δ, the piperidin-3-yl methanol sulfonamide scaffold provides a validated core that has demonstrated sub-100 nM potency in elaborated derivatives (BDBM421290, IC₅₀ <100 nM for PI3K-γ) [1]. The cyclopropanesulfonyl variant offers a lipophilicity-lowering N-substituent that can improve ligand efficiency metrics compared to larger alkyl or aryl sulfonyl analogs, consistent with SAR trends observed in mTOR inhibitor programs where cyclopropylsulfonyl incorporation reduced compound lipophilicity [2].

Metabolic Disease Programs Requiring Long-Chain Fatty Acyl Elongase (LCE) Inhibitors

The 3-substituted sulfonylpiperidine scaffold, of which [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol is a representative building block, is specifically claimed in US8367698 as an LCE inhibitor scaffold for cardiovascular, neurologic, and metabolic disease indications [3]. The C3-hydroxymethyl group serves as a critical attachment point for introducing aryl or heteroaryl R² groups defined in the patent's Markush structure, making this compound the appropriate starting material for programs aligned with this mechanism of action.

Parallel Library Synthesis Requiring a Versatile Primary Alcohol Derivatization Handle

For medicinal chemistry groups conducting parallel synthesis or DNA-encoded library (DEL) construction, the primary hydroxymethyl group at C3 enables a wider range of coupling reactions (Mitsunobu, nucleophilic displacement via mesylate/tosylate, oxidation to aldehyde for reductive amination) compared to the more sterically hindered secondary alcohol of 1-cyclopropanesulfonylpiperidin-3-ol . The cyclopropanesulfonyl group simultaneously provides metabolic stability advantages over methylsulfonyl or ethanesulfonyl analogs, combining synthetic versatility with favorable ADME properties in a single building block [4].

CCR5 Antagonist Programs: Explicit Preference for the 4-yl Isomer Over the 3-yl Isomer

For programs targeting CCR5 receptor antagonism (HIV entry inhibition), the 4-yl positional isomer—(1-cyclopropanesulfonyl-piperidin-4-yl)-methanol (CAS 1036738-95-0)—is the patent-validated intermediate as disclosed in Merck's WO2008079284A1 process patent [5]. The 3-yl isomer (CAS 1341920-72-6) lacks equivalent patent support for CCR5 applications. Procurement teams should select the isomer that matches the patent landscape of their therapeutic target: 4-yl for CCR5/HIV, 3-yl for LCE/metabolic or PI3K/kinase programs.

Quote Request

Request a Quote for [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.